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molecular formula C7H13NO3 B3052458 2-Propenamide, N-(2,3-dihydroxypropyl)-2-methyl- CAS No. 41601-36-9

2-Propenamide, N-(2,3-dihydroxypropyl)-2-methyl-

Cat. No. B3052458
M. Wt: 159.18 g/mol
InChI Key: QEFKKDIOPLIVGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04945146

Procedure details

4.56 g of 3-amino-1,2-propanediol (0.05 mol) were dissolved in 30 ml of dimethylformamide (anhydrous). This solution, and also 13.8 g of K2CO3, were transferred to a 100 ml three-necked flask fitted with dropping funnel and gas inlet and gas outlet pipe. The mixture was cooled to 0° C. in an ice bath. 6.18 ml of methacryl chloride (0.06 mol), dissolved in 30 ml of dimethylformamide, were added dropwise over 30 minutes with moderate stirring and gentle passage of nitrogen. After stirring for a further hour with ice cooling, the mixture was allowed to warm to room temperature and was stirred for a further 30 minutes. The reaction batch was filtered through a fluted filter, and the residue was discarded. The filtrate was concentrated in a rotary evaporator until a viscous oil was produced. This oil was dissolved in 30 ml of methanol and filtered a second time, and the filtrate was again concentrated in a rotary evaporator. The residual amounts of solvent were removed in a high vacuum. The yield was 8.52 g.
Quantity
4.56 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
6.18 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]([OH:6])[CH2:4][OH:5].C([O-])([O-])=O.[K+].[K+].[CH3:13][C:14]([C:16](Cl)=[O:17])=[CH2:15]>CN(C)C=O.CO>[OH:6][CH:3]([CH2:4][OH:5])[CH2:2][NH:1][C:16](=[O:17])[C:14]([CH3:15])=[CH2:13] |f:1.2.3|

Inputs

Step One
Name
Quantity
4.56 g
Type
reactant
Smiles
NCC(CO)O
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
13.8 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
6.18 mL
Type
reactant
Smiles
CC(=C)C(=O)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with moderate stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted
ADDITION
Type
ADDITION
Details
were added dropwise over 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
After stirring for a further hour with ice cooling
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
was stirred for a further 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The reaction batch was filtered through
FILTRATION
Type
FILTRATION
Details
a fluted filter
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in a rotary evaporator until a viscous oil
CUSTOM
Type
CUSTOM
Details
was produced
FILTRATION
Type
FILTRATION
Details
filtered a second time
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was again concentrated in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residual amounts of solvent were removed in a high vacuum

Outcomes

Product
Name
Type
Smiles
OC(CNC(C(=C)C)=O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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